1-(2-chlorophenyl)-N-(pyridin-3-yl)methanimine
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Overview
Description
1-(2-chlorophenyl)-N-(pyridin-3-yl)methanimine is an organic compound that features a chlorophenyl group and a pyridinyl group connected through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-(pyridin-3-yl)methanimine typically involves the condensation of 2-chlorobenzaldehyde with 3-aminopyridine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-(pyridin-3-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-chlorophenyl)-N-(pyridin-3-yl)methanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-(pyridin-3-yl)methanimine involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-N-(pyridin-2-yl)methanimine
- 1-(2-chlorophenyl)-N-(pyridin-4-yl)methanimine
- 1-(4-chlorophenyl)-N-(pyridin-3-yl)methanimine
Uniqueness
1-(2-chlorophenyl)-N-(pyridin-3-yl)methanimine is unique due to the specific positioning of the chlorophenyl and pyridinyl groups, which can influence its reactivity and interactions with biological targets. This uniqueness can lead to distinct properties and applications compared to its analogs.
Properties
CAS No. |
474108-72-0 |
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Molecular Formula |
C12H9ClN2 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C12H9ClN2/c13-12-6-2-1-4-10(12)8-15-11-5-3-7-14-9-11/h1-9H |
InChI Key |
ONLXSBRKAFFQJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CN=CC=C2)Cl |
Purity |
95 |
Origin of Product |
United States |
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